Cas no 2171183-57-4 (2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid structure
2171183-57-4 structure
Product Name:2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
CAS No:2171183-57-4
MF:C27H25ClN2O5
MW:492.950806379318
CID:6102534
PubChem ID:165813161
Update Time:2025-07-25

2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
    • 2171183-57-4
    • 2-[(2R)-N-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
    • EN300-1483720
    • Inchi: 1S/C27H25ClN2O5/c1-2-24(26(33)30(15-25(31)32)18-9-7-8-17(28)14-18)29-27(34)35-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,29,34)(H,31,32)/t24-/m1/s1
    • InChI Key: SNIGYKNEGDHUNF-XMMPIXPASA-N
    • SMILES: ClC1=CC=CC(=C1)N(CC(=O)O)C([C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 492.1451996g/mol
  • Monoisotopic Mass: 492.1451996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 95.9Ų

2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Pricemore >>

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2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Related Literature

Additional information on 2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid

Comprehensive Overview of 2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2171183-57-4)

In the rapidly evolving field of pharmaceutical and biochemical research, 2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2171183-57-4) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure and functional groups, is widely utilized in peptide synthesis and drug development. Researchers and industry professionals are increasingly exploring its applications due to its unique properties, such as its role as a protected amino acid derivative and its compatibility with solid-phase peptide synthesis (SPPS) methodologies.

The compound's CAS No. 2171183-57-4 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature and regulatory documents. Its systematic name, 2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid, highlights its structural complexity, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chlorophenyl moiety, and a butanamidoacetic acid backbone. These components make it invaluable for constructing peptide chains with high precision, a topic of growing relevance in the development of therapeutic peptides and bioconjugates.

Recent advancements in peptide-based therapeutics have spurred demand for specialized building blocks like this compound. With the rise of personalized medicine and targeted drug delivery systems, researchers are investigating its potential in creating peptide-drug conjugates (PDCs) and biomarkers. Its Fmoc-protected amino acid functionality ensures stability during synthesis, addressing common challenges such as racemization and side reactions. This aligns with current trends in green chemistry, where efficiency and minimal waste are prioritized.

From a commercial perspective, CAS No. 2171183-57-4 is often sought after by suppliers and manufacturers specializing in fine chemicals and pharmaceutical intermediates. Its applications extend to academic research, where it is used to study protein-protein interactions and enzyme mechanisms. The compound's versatility also makes it a candidate for high-throughput screening (HTS) platforms, which are essential for discovering novel bioactive molecules.

In the context of search engine optimization (SEO), queries such as "Fmoc-protected amino acid derivatives" and "peptide synthesis building blocks" frequently appear in scientific and industrial searches. This reflects the compound's relevance in contemporary research. Additionally, discussions around sustainable synthesis and cost-effective peptide production further highlight its importance. By integrating these long-tail keywords, this content aims to address the informational needs of a diverse audience, from organic chemists to biotech entrepreneurs.

Quality control and analytical characterization of 2-(2R)-N-(3-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid are critical for ensuring its efficacy in downstream applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to verify its purity and structural integrity. These methods align with industry standards and regulatory requirements, making the compound a reliable choice for GMP-compliant manufacturing processes.

Looking ahead, the demand for CAS No. 2171183-57-4 is expected to grow alongside advancements in peptide engineering and biopharmaceuticals. Its role in enabling site-specific modifications and controlled release formulations positions it as a key player in next-generation therapeutics. As researchers continue to explore its potential, this compound will likely remain a staple in laboratories and production facilities worldwide.

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